Cas no 31259-91-3 (Benzene,chloro(trichloromethyl)- (9CI))
31259-91-3 structure
Product Name:Benzene,chloro(trichloromethyl)- (9CI)
Numero CAS:31259-91-3
MF:C7H4Cl4
MW:229.918658256531
CID:311322
PubChem ID:16494
Update Time:2025-04-19
Benzene,chloro(trichloromethyl)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,chloro(trichloromethyl)- (9CI)
- 1-chloro-2-(trichloromethyl)benzene
- Toluene, a,a,a,ar-tetrachloro- (8CI)
- Toluene,ar,a,a,a-tetrachloro- (7CI)
- .alpha.,.alpha.,.alpha.,2-Tetrachlorotoluene
- Benzene, 1-chloro-2-(trichloromethyl)-
- 31259-91-3
- W-107560
- .alpha.,.alpha.,2-Tetrachlorotoluene
- o-Chlorobenzylidyne chloride
- o-Chlorobenzotrichloride
- NS00006172
- 2136-89-2
- SCHEMBL197704
- NSC-59736
- MFCD00000788
- o-Chlorophenyltrichloromethane
- CAA13689
- Toluene, o,.alpha.,.alpha.,.alpha.-tetrachloro-
- F8889-2713
- InChI=1/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4
- A815297
- Toluene, o,alpha,alpha,alpha-tetrachloro-
- EN300-20534
- NSC 59736
- (2-Chlorophenyl)trichlormethane
- LS-13249
- FT-0634057
- AKOS009031465
- alpha,alpha,alpha-2-Tetrachlorotoluene
- EC 218-377-7
- Chlorbenzotrichlorid
- 2-CHLOROBENZOTRICHLORIDE
- Chlorophenyltrichloromethane
- DTXSID50871863
- Benzene, chloro(trichloromethyl)-
- alpha,alpha,alpha,2-Tetrachlorotoluene
- Chlorobenzotrichloride
- 1-chloro-2-(trichloro-methyl)benzene
- Toluene, alpha,alpha,alpha,ar-tetrachloro-
- 2-Chlorobenzotrichloride, 96%
- EINECS 218-377-7
- F71283
- AI3-02820
- NSC59736
- alpha,alpha,alpha,ar-Tetrachlorotoluene
- 1-chloranyl-2-(trichloromethyl)benzene
-
- Inchi: 1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
- Chiave InChI: MFHPYLFZSCSNST-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1C(Cl)(Cl)Cl
Proprietà calcolate
- Massa esatta: 229.903761
- Massa monoisotopica: 227.906711
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 129
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 0
Proprietà sperimentali
- Densità: 1.505
- Punto di ebollizione: 264.4°Cat760mmHg
- Punto di infiammabilità: 98.3°C
Benzene,chloro(trichloromethyl)- (9CI) Letteratura correlata
-
Sergei I. Luiksaar,Leonid I. Belen'kii,Mikhail M. Krayushkin Mendeleev Commun. 1998 8 136
31259-91-3 (Benzene,chloro(trichloromethyl)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso